molecular formula C12H16N2O2 B13296529 N-(4-hydroxyphenyl)piperidine-4-carboxamide

N-(4-hydroxyphenyl)piperidine-4-carboxamide

Cat. No.: B13296529
M. Wt: 220.27 g/mol
InChI Key: LVGLKNIPHOHFST-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)piperidine-4-carboxamide typically involves the reaction of 4-hydroxyaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating cancer, inflammation, and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific hydroxyl and amide functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit DNA gyrase and its potential therapeutic applications make it a compound of significant interest in scientific research .

Biological Activity

N-(4-hydroxyphenyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a hydroxyphenyl group, which contributes to its biological activity. The compound's unique structure allows it to interact with various biological macromolecules, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves its inhibition of DNA gyrase, an enzyme crucial for DNA replication and transcription. By targeting DNA gyrase, the compound disrupts bacterial and cancer cell proliferation, leading to cell death. This mechanism underpins its potential applications in antimicrobial and anticancer therapies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. Studies indicate that the compound's Minimum Inhibitory Concentration (MIC) values range significantly depending on the bacterial species tested .

Bacterial Strain MIC (mg/mL)
E. coli3.125
C. albicans6.25
P. aeruginosa100

This table summarizes the antimicrobial efficacy of the compound against selected strains.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against lung (A549) and colon (HT-29) cancer cells with IC50 values indicating potent activity . The compound's ability to modulate apoptotic pathways makes it a candidate for further development in oncology.

Cancer Cell Line IC50 (µg/mL)
A549208.58
HT-29238.14

Anti-inflammatory and Neuroprotective Effects

Beyond its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation and providing neuroprotection. Studies suggest that it may inhibit pro-inflammatory cytokines and protect neuronal cells from oxidative stress . This dual action positions it as a potential therapeutic agent for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the effects of this compound against Mycobacterium abscessus highlighted its role as a DNA gyrase inhibitor, showcasing its potential as an alternative treatment for resistant infections .
  • Cytotoxicity Assessment : In a comparative analysis of various piperidine derivatives, this compound was evaluated for its cytotoxic effects on multiple cancer cell lines, revealing significant activity that warrants further exploration in clinical settings .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-(4-hydroxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C12H16N2O2/c15-11-3-1-10(2-4-11)14-12(16)9-5-7-13-8-6-9/h1-4,9,13,15H,5-8H2,(H,14,16)

InChI Key

LVGLKNIPHOHFST-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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